7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one: is an organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a methoxy group, a methyl group, and a dioxaborolane moiety attached to the isoquinoline core. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2-methylisoquinolin-1-one and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the isoquinoline derivative is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to form a carbonyl group.
Reduction: Reduction reactions can target the isoquinoline core, leading to the formation of reduced isoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of halogenated or alkylated isoquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The boron-containing moiety can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their function .
Comparison with Similar Compounds
- 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness:
- Structural Features: The presence of both the isoquinoline core and the dioxaborolane moiety makes 7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one unique compared to other similar compounds. This combination imparts distinct chemical and biological properties.
- Reactivity: The compound’s reactivity in various chemical reactions, such as borylation and substitution, sets it apart from other boron-containing compounds .
Properties
Molecular Formula |
C17H22BNO4 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-11-7-8-19(5)15(20)12(11)10-14(13)21-6/h7-10H,1-6H3 |
InChI Key |
YAMRIZYBLZYSAD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)C(=O)N(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.